Predicted Physicochemical Benchmarks: Ortho- vs. Para-Methyl Regioisomer Comparison
Predictive modeling reveals that the ortho-methyl substitution in hydroxy-o-tolyl-acetic acid (CAS 85589-35-1) results in a melting point depression of approximately 48 °C relative to its para-methyl regioisomer, hydroxy-p-tolyl-acetic acid (CAS 18584-20-8). The predicted melting point of the ortho isomer is 97.24 °C versus 145–146 °C (experimental) for the para isomer . Predicted density values diverge as well: ~1.3 g/cm³ (ortho) versus 1.264±0.06 g/cm³ (para) . These differences reflect distinct crystal packing forces driven by the steric influence of the ortho-methyl group and are predictive of differential solubility, formulation behavior, and solid-state stability.
| Evidence Dimension | Melting point (predicted vs. experimental) and density (predicted) |
|---|---|
| Target Compound Data | mp: 97.24 °C (Predicted); Density: ~1.3 g/cm³ (Predicted) |
| Comparator Or Baseline | Hydroxy-p-tolyl-acetic acid (CAS 18584-20-8): mp: 145–146 °C (Experimental); Density: 1.264±0.06 g/cm³ (Predicted) |
| Quantified Difference | Δmp ≈ -48 °C (ortho lower than para); ΔDensity ≈ +0.036 g/cm³ (ortho higher than para) |
| Conditions | Computational prediction (SCBT datasheet for ortho; ChemicalBook for para); experimental mp for para isomer |
Why This Matters
A 48 °C melting point difference provides a clear, quantifiable criterion for identity verification and purity assessment that is not achievable with generic 'mandelic acid derivative' specifications.
